molecular formula C7H12F2O2 B2551256 2,2-Difluoro-1-(oxan-4-yl)ethanol CAS No. 1536251-02-1

2,2-Difluoro-1-(oxan-4-yl)ethanol

Cat. No.: B2551256
CAS No.: 1536251-02-1
M. Wt: 166.168
InChI Key: LHSSPQTVUHXJLV-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(oxan-4-yl)ethanol is a fluorinated secondary alcohol characterized by a tetrahydropyran (oxan-4-yl) substituent and a difluoroethanol moiety. The oxan-4-yl group introduces conformational rigidity, which may influence solubility and bioactivity, while the difluoroethanol moiety enhances metabolic stability and hydrogen-bonding capacity .

Properties

IUPAC Name

2,2-difluoro-1-(oxan-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2O2/c8-7(9)6(10)5-1-3-11-4-2-5/h5-7,10H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSSPQTVUHXJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(oxan-4-yl)ethanol typically involves the reaction of 2,2-difluoroethanol with oxan-4-yl derivatives under controlled conditions. One common method includes the use of 1-chloro-2,2-difluoroethane as a starting material, which reacts with an alkali metal salt and formic acid or acetic acid to generate the corresponding 2,2-difluoroethyl ester. This ester is then subjected to transesterification under the presence of alcohol and an optional alkali to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The process typically includes steps such as catalytic hydrogenation or reduction using reductive agents .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(oxan-4-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,2-difluoro-1-(oxan-4-yl)ethanone, while reduction could produce 2,2-difluoro-1-(oxan-4-yl)ethane .

Scientific Research Applications

2,2-Difluoro-1-(oxan-4-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Difluoro-1-(oxan-4-yl)ethanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Aryl-Substituted Difluoroethanols

Compounds with aromatic substituents on the difluoroethanol scaffold are well-documented. Key examples include:

Compound Name Molecular Formula CAS Number Key Properties/Applications Reference ID
2,2-Difluoro-1-(4-methoxyphenyl)ethanol C₉H₁₀F₂O₂ 188,17565 (CID) Antifungal scaffold; planar conformation with intramolecular H-bonding
2,2-Difluoro-1-(2-thienyl)ethanone C₆H₄F₂O₂ 162,15898 Precursor for heterocyclic synthesis; high electrophilicity
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol C₁₀H₉F₂N₃O N/A Antifungal activity; crystal structure resolved

Key Findings :

  • Aryl-substituted derivatives often exhibit planar conformations stabilized by intramolecular hydrogen bonds (e.g., phenolic proton to methylidine nitrogen in salicylidene acylhydrazides) .
  • Antifungal activity is linked to triazole or pyrimidine substituents, as seen in phenacyl azole derivatives .

Heterocyclic-Substituted Difluoroethanols

Heterocyclic groups, such as tetrahydropyran (oxan-4-yl), modulate steric and electronic properties:

Compound Name Molecular Formula CAS Number Key Properties/Applications Reference ID
2-Methoxy-2-(oxan-4-yl)ethan-1-ol C₈H₁₆O₃ 1820641-39-1 Liquid state; potential solubility enhancer
2,2-Difluoro-1-(pyridin-3-yl)ethanol C₇H₇F₂NO 159,13674 Bioisostere for drug design; hydrogen-bond donor

Key Findings :

  • The oxan-4-yl group enhances solubility in polar solvents due to its oxygen-rich cyclic ether structure .
  • Pyridine-substituted analogs are explored as bioisosteres in antiviral and antibacterial agents .

Key Findings :

  • Triazole-containing derivatives are pivotal in antifungal drug development, mimicking azole-class agents .
  • Pyrimidine-substituted difluoroethanols are prioritized for high-throughput screening due to scaffold versatility .

Structural Analysis

  • Hydrogen Bonding : Intramolecular H-bonds stabilize planar conformations in aryl derivatives .
  • Crystal Packing : Antifungal triazole derivatives exhibit stacked arrangements via O–H⋯N and C–H⋯F interactions .

Biological Activity

2,2-Difluoro-1-(oxan-4-yl)ethanol is a fluorinated compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique oxane (tetrahydrofuran) ring structure, which contributes to its stability and reactivity in various biological contexts. The incorporation of fluorine atoms is known to enhance the lipophilicity and metabolic stability of organic compounds, making them suitable candidates for drug development.

Chemical Structure

The chemical formula for this compound is C6_{6}H10_{10}F2_{2}O. The presence of two fluorine atoms at the 2-position significantly alters the compound's interaction with biological targets.

The mechanism by which this compound exerts its biological effects involves:

  • Fluorine Interaction : The fluorine atoms enhance binding affinity to specific enzymes or receptors, potentially modulating their activity.
  • Hydroxyl Group Participation : The hydroxyl group can engage in hydrogen bonding, facilitating interactions with biological macromolecules.

These interactions may lead to alterations in metabolic pathways and enzyme activities, which are crucial for therapeutic applications.

Case Study: Antimicrobial Efficacy

A study examining similar fluorinated alcohols found significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported as low as 0.05 mg/mL for certain derivatives, suggesting that this compound may exhibit comparable efficacy.

Cytotoxicity and Cell Viability

Cell viability studies using various concentrations of this compound could provide insights into its safety profile. For instance, compounds with similar structures have shown cytotoxic effects at higher concentrations but maintained cell viability at lower doses.

Experimental Framework

  • Cell Lines : Human cancer cell lines (e.g., HeLa or MCF7).
  • Assays : MTT or CCK-8 assays to determine cell viability after treatment with varying concentrations of the compound over a defined period.

Antioxidant Activity

Fluorinated compounds are also known for their antioxidant properties. Studies have demonstrated that such compounds can scavenge free radicals effectively, contributing to their potential therapeutic roles in oxidative stress-related diseases.

Activity Type Potential Effects Reference
AntimicrobialEffective against bacteria like MRSA
CytotoxicityVariable effects on cancer cell lines
AntioxidantScavenging free radicals

Drug Development

Given its unique chemical structure and potential biological activities, this compound could serve as a lead compound in drug discovery efforts aimed at developing new antimicrobial agents or anticancer drugs.

Synthesis and Modifications

The ability to modify the compound through substitution reactions opens avenues for creating derivatives with enhanced activity or specificity. For example:

  • Substitution Reactions : Replacing fluorine atoms with other functional groups could yield compounds with tailored biological properties.

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